molecular formula C18H30N2O4S B2825528 2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol CAS No. 1206152-95-5

2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol

Cat. No.: B2825528
CAS No.: 1206152-95-5
M. Wt: 370.51
InChI Key: BKKJWAWPBDIDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[4-Methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol is a synthetic piperazine derivative of high interest in medicinal chemistry and neuroscience research. This compound features a benzenesulfonyl group linked to a piperazine ring, a structural motif commonly found in compounds that interact with the central nervous system . The integration of the ethanol group at the piperazine nitrogen enhances the molecule's hydrophilicity and potential for hydrogen bonding, which can be crucial for its interaction with biological targets. Piperazine-based structures are frequently investigated for their potential as modulators of various neurological targets . The specific substitutions on the benzene ring, including the 4-methyl and 2-(pentyloxy) groups, are designed to fine-tune the compound's lipophilicity, steric profile, and overall pharmacokinetic properties. This makes it a valuable chemical tool for researchers studying receptor binding, structure-activity relationships (SAR), and the development of novel therapeutic agents for neurological disorders . The compound is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-(4-methyl-2-pentoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4S/c1-3-4-5-14-24-17-15-16(2)6-7-18(17)25(22,23)20-10-8-19(9-11-20)12-13-21/h6-7,15,21H,3-5,8-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKJWAWPBDIDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(2-carboxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine.

    Reduction: Formation of 4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfanyl]piperazine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a core piperazine-ethanol scaffold with several pharmacologically active molecules. Key structural variations lie in the substituents on the piperazine ring and benzene moiety:

Compound Molecular Formula Substituents Key Functional Groups
Target Compound C₁₈H₂₈N₂O₄S 4-methyl-2-(pentyloxy)benzenesulfonyl Sulfonamide, ether, hydroxyl
Hydroxyzine (2-[2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethoxy]ethanol) C₂₁H₂₇ClN₂O₂ 4-[(4-chlorophenyl)(phenyl)methyl] Benzhydryl, hydroxyl, chlorophenyl
Cetirizine Related Compound B (2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol) C₁₉H₂₃ClN₂O 4-[(4-chlorophenyl)(phenyl)methyl] Benzhydryl, hydroxyl, chlorophenyl
2-[4-(4-Methanesulfonylphenyl)piperazin-1-yl]ethan-1-ol C₁₃H₂₀N₂O₃S 4-(methylsulfonyl)phenyl Sulfonyl, hydroxyl
2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol C₁₉H₂₃ClN₂O₂ 4-chlorophenyl, 3-methoxyphenyl Chlorophenyl, methoxy, hydroxyl

Key Observations :

  • The pentyloxy chain in the target compound enhances lipophilicity compared to shorter alkoxy or aryl groups in analogs like hydroxyzine or cetirizine derivatives .
  • The sulfonamide group is shared with 2-[4-(4-methanesulfonylphenyl)piperazin-1-yl]ethan-1-ol, which has a melting point of 137–138°C and is classified as an irritant .
  • Unlike hydroxyzine analogs with benzhydryl groups (logP ~3.5), the target compound’s pentyloxy chain may reduce water solubility but improve membrane permeability .

Pharmacological and Physicochemical Properties

Physicochemical Data:
Compound Molecular Weight (g/mol) pKa Melting Point (°C) LogP (Predicted)
Target Compound 368.49 ~2.5* Not reported ~3.8
Hydroxyzine 374.9 2.47 198–200 3.5
2-[4-(4-Methanesulfonylphenyl)piperazin-1-yl]ethan-1-ol 284.37 ~1.8* 137–138 1.2
Cetirizine Related Compound B 369.33 ~2.5* Not reported 3.0

Notes:

  • *Estimated using analog data. The sulfonamide group in the target compound likely lowers pKa compared to benzhydryl analogs .
  • The pentyloxy chain increases logP compared to methanesulfonyl or chlorophenyl derivatives, suggesting improved blood-brain barrier penetration .
Pharmacological Activity:
  • Hydroxyzine : Binds to histamine H₁ receptors (Ki ~5 nM) and acts as a sedative .
  • Cetirizine Derivatives : Antagonize H₁ receptors with reduced CNS penetration due to polar carboxyl groups .
  • 2-[4-(4-Methanesulfonylphenyl)piperazin-1-yl]ethan-1-ol: Potential kinase inhibitor (analogous to sulfonamide-containing drugs) .
  • Target Compound: Hypothesized to target NADH-dehydrogenase or serotonin receptors based on structural similarity to quinolinyl pyrimidines and arylpiperazines .

Stability Considerations :

  • Sulfonamides are generally stable under physiological conditions but may undergo hydrolysis in strongly acidic/basic environments.
  • The pentyloxy chain may confer oxidative susceptibility, necessitating formulation with antioxidants .

Q & A

Basic: What are the key synthetic pathways for 2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine ring, alkylation, and functional group modifications. For example:

  • Sulfonylation: Reacting 4-methyl-2-(pentyloxy)benzenesulfonyl chloride with piperazine derivatives in polar aprotic solvents (e.g., dimethylformamide) under nitrogen atmosphere .
  • Ethanol Moiety Introduction: Alkylation of the piperazine nitrogen using 2-bromoethanol or similar reagents, optimized at 60–80°C with a base like potassium carbonate .
  • Yield Optimization: Parameters include solvent polarity (aprotic solvents enhance nucleophilicity), temperature control (prevents side reactions), and stoichiometric ratios (excess sulfonyl chloride for complete conversion) .

Basic: How is purity ensured during synthesis, and what analytical techniques validate structural integrity?

Methodological Answer:

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures removes impurities .
  • Characterization:
    • Spectroscopy: NMR (e.g., 1^1H, 13^{13}C) confirms substituent positions and piperazine ring integrity. FT-IR verifies sulfonyl (S=O, ~1350 cm1^{-1}) and hydroxyl (O-H, ~3400 cm1^{-1}) groups .
    • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C19_{19}H30_{30}N2_2O4_4S: 406.19 g/mol) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Methodological Answer:

  • Core Modifications:
    • Piperazine Ring: Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability .
    • Sulfonyl Group: Replace pentyloxy with shorter alkoxy chains to assess solubility vs. receptor binding .
  • Assay Design:
    • In Vitro: Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC50_{50} values of analogs .
    • Molecular Docking: Model interactions with protein active sites (e.g., sulfonyl group hydrogen bonding) to prioritize synthetic targets .

Advanced: How should researchers resolve contradictory bioactivity data across different studies?

Methodological Answer:
Contradictions may arise from:

  • Purity Discrepancies: Validate compound purity via HPLC (≥95%) and control for residual solvents .
  • Assay Conditions: Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature (37°C) .
  • Cell Line Variability: Use isogenic cell lines and confirm target expression via Western blot .
  • Statistical Rigor: Apply ANOVA with post-hoc tests to differentiate true activity from noise .

Advanced: What strategies address poor aqueous solubility in pharmacological assays?

Methodological Answer:

  • Formulation: Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance dissolution .
  • Prodrug Design: Convert the hydroxyl group to a phosphate ester for improved bioavailability .
  • Salt Formation: Prepare hydrochloride salts via reaction with HCl gas in diethyl ether .

Basic: What are the compound’s stability profiles under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Store at −20°C in amber vials to prevent degradation. TGA analysis shows decomposition onset at ~150°C .
  • Light Sensitivity: UV-Vis spectroscopy confirms photodegradation; use light-resistant containers .
  • Hydrolytic Stability: Monitor via accelerated stability studies (40°C/75% RH for 6 months); hydrolyzes in acidic conditions (pH <3) .

Advanced: How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

  • Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP) oxidation sites (e.g., pentyloxy chain) .
  • Toxicity Screening:
    • Ames Test: Assess mutagenicity of metabolites (in silico tools: DEREK, Toxtree) .
    • hERG Inhibition: Patch-clamp assays or molecular docking to evaluate cardiac risk .

Basic: What are the compound’s key physicochemical properties, and how are they measured?

Methodological Answer:

  • LogP: Determine via shake-flask method (estimated ~3.5 for moderate lipophilicity) .
  • pKa: Use potentiometric titration; the sulfonyl group contributes acidity (pKa ~1.5), while the piperazine N-H is basic (pKa ~8.2) .
  • Solubility: Measure via nephelometry in PBS (pH 7.4); typical solubility <1 mg/mL necessitates formulation .

Advanced: How do researchers validate target engagement in cellular models?

Methodological Answer:

  • Pull-Down Assays: Immobilize the compound on beads and identify bound proteins via LC-MS/MS .
  • Fluorescent Probes: Conjugate with BODIPY tags for live-cell imaging; colocalization with target proteins confirms engagement .
  • Knockdown Controls: Use siRNA against the target; reduced compound efficacy confirms specificity .

Advanced: What are best practices for scaling up synthesis without compromising yield?

Methodological Answer:

  • Process Optimization:
    • Continuous Flow Reactors: Improve heat/mass transfer for exothermic sulfonylation .
    • Catalysis: Use phase-transfer catalysts (e.g., TBAB) for biphasic alkylation reactions .
  • Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.